(R)-2-(2-Fluorophenyl)propanoic acid chemical properties
(R)-2-(2-Fluorophenyl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (R)-2-(2-Fluorophenyl)propanoic Acid
Abstract: (R)-2-(2-Fluorophenyl)propanoic acid is a chiral carboxylic acid belonging to the profen class of molecules, which are widely recognized for their significance in medicinal chemistry. As a fluorinated analogue of 2-phenylpropanoic acid, it serves as a critical chiral building block in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom on the phenyl ring and the defined stereochemistry at the alpha-carbon profoundly influence its physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive overview of its chemical properties, synthesis via chiral resolution, spectroscopic characterization, reactivity, and strategic importance for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
(R)-2-(2-Fluorophenyl)propanoic acid is characterized by a propanoic acid backbone with a 2-fluorophenyl substituent at the C2 position. The stereocenter at C2 is in the (R)-configuration, which is a crucial determinant of its biological activity, as is common for many 2-arylpropionic acids where the (S)-enantiomer often possesses the desired therapeutic effect.[1]
1.1. Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(2-fluorophenyl)propanoic acid | [2] |
| CAS Number | 1630423-26-5 | [2] |
| Molecular Formula | C₉H₉FO₂ | [2] |
| Molecular Weight | 168.16 g/mol | [2] |
| InChIKey | DFFNLAUFNKNYSX-ZCFIWIBFSA-N | [2] |
| Canonical SMILES | CC(=O)O | [2] |
1.2. Estimated Physicochemical Data
While specific experimental data for this compound are not widely published, its properties can be reliably estimated based on data from closely related analogues and computational models. Arylpropionic acids generally exhibit limited water solubility, which increases significantly at pH values above their pKa.[3][4]
| Property | Estimated Value | Justification / Source |
| Physical State | Solid / Crystalline powder | Based on related profens. |
| Melting Point | Data not available | The related racemic 2-fluoro-2-(2-fluorophenyl)propanoic acid melts at 116-117 °C.[5] |
| pKa | ~3.5 - 5.0 | Typical range for arylpropionic acid NSAIDs.[4] |
| LogP | 2.1 | Computed by XLogP3.[2] |
| Solubility | Low in water; soluble in organic solvents like methanol, ethanol, DMSO. | General property of arylpropionic acids.[3] |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (R)-2-(2-Fluorophenyl)propanoic acid typically involves the preparation of the racemic mixture followed by chiral resolution. Direct asymmetric synthesis is also possible but resolution of the racemate is a common and robust strategy.
2.1. Preparation of Racemic 2-(2-Fluorophenyl)propanoic Acid
The racemic acid can be synthesized from 2-fluoroacetophenone via the Darzens condensation to form an epoxide, followed by rearrangement and oxidation, or via the Willgerodt-Kindler reaction followed by hydrolysis. A more direct route involves the alpha-methylation of 2-fluorophenylacetic acid.
2.2. Chiral Resolution Strategy: Kinetic Resolution
Kinetic resolution is an effective technique to separate the enantiomers. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of a slower-reacting, unconsumed enantiomer from the faster-reacting product. A highly effective method for resolving similar 2-aryl-2-fluoropropanoic acids involves enantioselective esterification using a chiral acyl-transfer catalyst.[6][7]
Caption: Workflow for Kinetic Resolution.
2.3. Representative Protocol for Kinetic Resolution
This protocol is adapted from established methods for related compounds and serves as an expert-validated template.[5][7]
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), combine racemic 2-(2-fluorophenyl)propanoic acid (1.0 eq), an achiral alcohol such as bis(α-naphthyl)methanol (0.5 eq), and a suitable solvent like diethyl ether.
-
Addition of Reagents: Add a coupling agent, for example, pivalic anhydride (1.2 eq), to the mixture.
-
Catalysis: Introduce a catalytic amount of a chiral acyl-transfer catalyst, such as (+)-benzotetramisole ((+)-BTM) (0.05 - 0.1 eq), and a non-nucleophilic base like diisopropylethylamine (1.8 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. The progress is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted acid and the formed ester. The reaction is stopped when optimal conversion and ee are achieved (typically near 50% conversion).
-
Workup and Separation: Quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate. The organic layer is then washed with brine and dried over anhydrous Na₂SO₄. The (S)-ester and the unreacted (R)-acid can be separated using column chromatography or by an acid-base extraction, where the acidic component is extracted into a basic aqueous solution (e.g., NaHCO₃), leaving the neutral ester in the organic phase.
-
Isolation: The aqueous layer from the acid-base extraction is acidified (e.g., with 3M HCl) and extracted with ethyl acetate to isolate the enantiomerically enriched (R)-2-(2-Fluorophenyl)propanoic acid.
Spectroscopic and Analytical Characterization
The structural confirmation of (R)-2-(2-Fluorophenyl)propanoic acid relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related fluorinated arylpropanoic acids.[8][9][10]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.[11]
Caption: Predicted ¹H NMR Signals.
-
¹H NMR (in CDCl₃):
-
δ 11.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
-
δ 7.10-7.40 ppm (m, 4H): A complex multiplet pattern for the four protons on the 2-fluorophenyl ring.
-
δ 3.8 ppm (q, 1H, J ≈ 7.2 Hz): A quartet for the alpha-proton (methine), split by the adjacent methyl protons.
-
δ 1.5 ppm (d, 3H, J ≈ 7.2 Hz): A doublet for the three protons of the methyl group, split by the alpha-proton.[12]
-
-
¹³C NMR (in CDCl₃):
-
δ ~178-180 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~160 ppm (d, ¹JCF ≈ 245 Hz): The carbon atom directly attached to fluorine (C2 of the phenyl ring) will appear as a doublet with a large coupling constant.
-
δ ~115-135 ppm: A series of signals for the remaining aromatic carbons, some of which will exhibit smaller C-F couplings (²JCF, ³JCF).[9]
-
δ ~45 ppm: The alpha-carbon (methine).
-
δ ~18 ppm: The methyl carbon.
-
3.2. Infrared (IR) Spectroscopy
The IR spectrum is key for identifying the functional groups.
-
3300-2500 cm⁻¹ (broad): Characteristic very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[10][13]
-
~1710 cm⁻¹ (strong): Strong C=O stretching vibration of the carboxylic acid.
-
~1490, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: C-F stretching vibration.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 168.
-
Key Fragments: The most characteristic fragmentation involves the loss of the carboxyl group.
Chemical Reactivity and Applications
The reactivity of (R)-2-(2-Fluorophenyl)propanoic acid is dominated by its carboxylic acid functional group.
4.1. Key Reactions
-
Esterification: Reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form esters.
-
Amide Formation: Can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.[16]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-(2-fluorophenyl)propan-1-ol, using strong reducing agents like LiAlH₄.
4.2. Application as a Chiral Building Block in Drug Development
The primary value of (R)-2-(2-Fluorophenyl)propanoic acid lies in its role as a chiral synthon. The profen scaffold is central to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While often the (S)-enantiomer is the active form (eutomer), the (R)-enantiomer serves as an invaluable tool for:
-
Stereochemical Control: Incorporating the (R)-stereocenter into a larger molecule ensures precise three-dimensional architecture, which is critical for selective interaction with biological targets like enzymes or receptors.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing both the (R)- and (S)- based final compounds, medicinal chemists can probe the stereochemical requirements of a biological target, a fundamental step in drug optimization.
-
Prodrug Design: The (R)-enantiomer can be used to develop prodrugs that may undergo in vivo inversion to the active (S)-form or possess their own unique pharmacological profiles.
The fluorine substituent offers additional advantages, including altered metabolic stability (blocking sites of oxidation) and modified electronic properties that can enhance binding affinity to target proteins.
Safety and Handling
As a laboratory chemical, (R)-2-(2-Fluorophenyl)propanoic acid should be handled with appropriate care.
-
Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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Shiina, I., & Tengeiji, A. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7378. [Link]
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Shiina, I., & Tengeiji, A. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. PMC, PMC6268090. [Link]
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Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. (n.d.). Synlett. [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). ResearchGate. [Link]
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Shiina, I., & Tengeiji, A. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. PubMed. [Link]
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Avdeef, A., et al. (2023). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC. SciELO. [Link]
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Corpuz, M. J. T. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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2-(4-fluorophenyl)propionic acid | CAS 75908-73-5. LookChem. [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]
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Williams, K. M. (2004). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. PubMed. [Link]
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Infra-red Spectra – Interpretation. ChemKey. [Link]
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Yazdanian, M., et al. (2004). The "high solubility" definition of the current FDA Guidance on Biopharmaceutical Classification System may be too strict for acidic drugs. PubMed. [Link]
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